molecular formula C17H20N2O2 B12336053 N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide

N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide

Cat. No.: B12336053
M. Wt: 284.35 g/mol
InChI Key: RHTTVGJXQUBGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, N-[2-(hydroxy-4-pyridinylmethyl)phenyl]-2,2-dimethyl- is a chemical compound with the molecular formula C17H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a phenyl group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-[2-(hydroxy-4-pyridinylmethyl)phenyl]-2,2-dimethyl- involves several steps. One common method includes the reaction of 2,2-dimethylpropanamide with 2-(hydroxy-4-pyridinylmethyl)phenyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-[2-(hydroxy-4-pyridinylmethyl)phenyl]-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propanamide, N-[2-(hydroxy-4-pyridinylmethyl)phenyl]-2,2-dimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Propanamide, N-[2-(hydroxy-4-pyridinylmethyl)phenyl]-2,2-dimethyl- involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tropicamide: A compound with a similar structure, used as an anticholinergic agent in ophthalmology.

    Atropine: Another anticholinergic agent with a similar mechanism of action but different structural features.

Uniqueness

Propanamide, N-[2-(hydroxy-4-pyridinylmethyl)phenyl]-2,2-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-[2-[hydroxy(pyridin-4-yl)methyl]phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)16(21)19-14-7-5-4-6-13(14)15(20)12-8-10-18-11-9-12/h4-11,15,20H,1-3H3,(H,19,21)

InChI Key

RHTTVGJXQUBGLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(C2=CC=NC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.